molecular formula C9H11F2N B13205117 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Cat. No.: B13205117
M. Wt: 171.19 g/mol
InChI Key: SVLCEZOPAPVOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a fluorinated phenethylamine derivative serving as a valuable building block in medicinal chemistry and pharmaceutical research. Compounds with this structural motif, particularly those featuring a 3-fluoro-4-methylphenyl group, are recognized as key intermediates in the synthesis of active pharmaceutical ingredients targeting the central nervous system (CNS), such as potential treatments for depression, anxiety, or Parkinson's disease . The strategic incorporation of fluorine atoms is a common practice in drug design, as it can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Furthermore, structurally similar amines are pivotal intermediates in complex multi-step syntheses, such as the preparation of dual sEH/HDAC6 inhibitors, which are being investigated for their powerful anti-inflammatory and analgesic properties . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-fluoro-1-(3-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H11F2N/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9H,5,12H2,1H3

InChI Key

SVLCEZOPAPVOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CF)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₉H₁₀F₂N
  • Molecular Weight : 171.19 g/mol (CAS 1546168-16-4) .
  • Key Features :
    • Fluorine substitution at the β-position of the ethanamine chain.
    • Aryl group: 3-fluoro-4-methylphenyl, combining electron-withdrawing (F) and lipophilic (CH₃) substituents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₉H₁₀F₂N 171.19 β-F, 3-F, 4-CH₃ on phenyl Moderate lipophilicity; balanced electronic effects .
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 243.32 Propanamine backbone, 3-F, 4-CH₃, 3-Ph Increased lipophilicity; potential steric hindrance .
2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine C₉H₁₂FNO 169.20 β-F, 2-OCH₃ on phenyl Electron-donating OCH₃ enhances solubility; reduced metabolic stability .
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine C₉H₉F₄N 207.17 α-F, 4-CF₃ on phenyl High electronegativity; strong lipophilic character .
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₆F₂N 209.25 Branched propan-2-amine, 3-F, 4-CH₃ Steric bulk may reduce receptor binding affinity .

Key Observations :

  • Electronic Effects : The target compound’s 3-fluoro and 4-methyl groups balance electron-withdrawing and lipophilic properties, unlike analogs with strong electron-donating (e.g., OCH₃) or withdrawing (e.g., CF₃) groups .
  • Lipophilicity : The 4-methyl group enhances membrane permeability compared to polar substituents (e.g., CF₃ in ).
  • Steric Factors : Branched analogs (e.g., ) may face reduced bioavailability due to steric hindrance.

Biological Activity

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties. The presence of fluorine atoms in its molecular structure enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various biological targets. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological applications, and comparative analysis with similar compounds.

Molecular Structure and Properties

The molecular formula of this compound is C9H10F2N. The compound features:

  • Two fluorine atoms : One attached to the ethylamine backbone and another on the phenyl ring.
  • A methyl group : Positioned on the phenyl ring, which may influence its biological activity.

This unique arrangement contributes to its chemical reactivity and potential therapeutic effects.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and neuropharmacology. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

Pharmacological Applications

The compound is being investigated for several pharmacological properties, including:

  • Antidepressant effects : Preliminary studies suggest it may enhance serotonin levels.
  • Neuroprotective properties : Its ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameMolecular FormulaKey Differences
1-(3-Fluoro-4-methylphenyl)ethan-1-amineC9H12FNLacks one fluorine atom; different biological activity.
2-(2-Fluoro-4-methylphenyl)ethan-1-amineC9H12FNDifferent positioning of substituents affects reactivity.
1-(4-Fluoro-2-methylphenyl)ethan-1-amineC9H12FNFluorine in a different position alters steric effects.
2-Fluoro-N,N-dimethylbenzeneethanamineC11H14FContains additional methyl groups affecting lipophilicity.

The presence of two fluorine atoms in this compound significantly influences its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound. For instance:

  • Neuropharmacological Studies : In vitro assays demonstrated that this compound increased serotonin uptake in neuronal cultures, suggesting antidepressant-like effects.
  • Toxicology Assessments : Toxicity studies indicated no acute toxicity at doses up to 2000 mg/kg in animal models, supporting its safety profile for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.